molecular formula C18H19F3N2O4S B2617681 N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-32-0

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide

Cat. No. B2617681
CAS RN: 690245-32-0
M. Wt: 416.42
InChI Key: MJBPANNHTGICHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . A method for the trifluoromethylation of secondary amines has been developed, which could potentially be used in the synthesis of this compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of trifluoromethyl groups. For example, a newly developed method for the trifluoromethylation of secondary amines has been disclosed . This method could potentially be relevant to the chemical reactions of “N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide”.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-Methoxymethyl-N-methylcarbamoyl(trimethyl)silane reacts with N-sulfonylimines to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing a method for synthesizing similar compounds to N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide (H. Liu, Q.-P. Guo, Jianxin Chen, 2015).
  • Chemical Modifications and Derivatives : The preparation of enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines demonstrates the potential for creating a variety of derivatives with altered properties for further applications (Matthias Scommoda, Hans-Joachim Gais, Stephan Bosshammer, Gerhard Raabe, 1996).

Biological and Pharmacological Research

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Novel benzenesulfonamides carrying benzamide moiety were found to inhibit human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels, highlighting the potential therapeutic applications of compounds similar to N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide in treating diseases related to these enzymes (M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020).
  • Selective Membrane Electrode Development : The development of a PVC-based Zn2+-selective electrode using Sulipride drug, which shares structural similarities with N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide, demonstrates the chemical's potential in analytical chemistry applications (M. B. Saleh, A. Gaber, 2001).

properties

IUPAC Name

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-27-10-9-22-17(24)14-7-5-13(6-8-14)12-23-28(25,26)16-4-2-3-15(11-16)18(19,20)21/h2-8,11,23H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPANNHTGICHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide

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